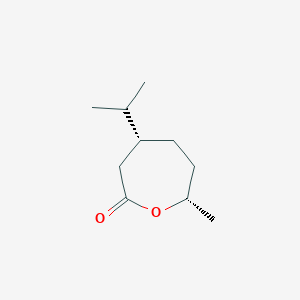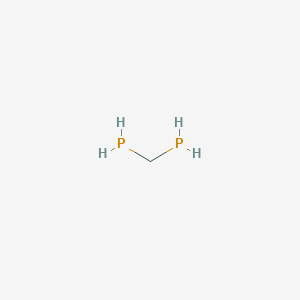
Bis(phosphino)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(phosphino)methane is an organophosphorus compound with the chemical formula CH₂(PPh₂)₂. It is a white, crystalline powder that is used primarily in inorganic and organometallic chemistry as a ligand. This compound is particularly known for its ability to act as a chelating ligand, meaning it can bond to metals through its two phosphorus donor atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(phosphino)methane is typically synthesized by the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(phosphino)methane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The methylene group (CH₂) in this compound is mildly acidic, which allows it to participate in various reactions .
Common Reagents and Conditions
Oxidation: The ligand can be oxidized to form the corresponding oxides and sulfides, such as CH₂[P(E)Ph₂]₂ (E = O, S).
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions typically involve the replacement of one of the phosphorus atoms with another ligand or functional group.
Major Products
The major products formed from these reactions include various metal complexes, where this compound acts as a ligand. These complexes often feature four-membered rings with the constituents MP₂C, promoting the formation of bimetallic complexes .
Scientific Research Applications
Bis(phosphino)methane has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of metal-protein interactions.
Medicine: Some studies are exploring its use in drug delivery systems due to its ability to form stable complexes with metals.
Mechanism of Action
Bis(phosphino)methane exerts its effects primarily through its ability to act as a chelating ligand. It forms stable complexes with metals by donating its phosphorus atoms to the metal center. This chelation stabilizes the metal and can significantly alter its reactivity and properties . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Similar in structure but with an ethane backbone instead of a methylene group.
1,3-Bis(diphenylphosphino)propane: Features a propane backbone, providing different steric and electronic properties.
Ethylenebis(diphenylphosphine): Another similar compound with an ethylene backbone.
Uniqueness
Bis(phosphino)methane is unique due to its specific bite angle and the stability of the complexes it forms. Its ability to promote the formation of bimetallic complexes is particularly noteworthy, making it a valuable ligand in both academic and industrial research .
Properties
CAS No. |
5518-61-6 |
|---|---|
Molecular Formula |
CH6P2 |
Molecular Weight |
80.006 g/mol |
IUPAC Name |
phosphanylmethylphosphane |
InChI |
InChI=1S/CH6P2/c2-1-3/h1-3H2 |
InChI Key |
UXGNAFUPNZUQQX-UHFFFAOYSA-N |
Canonical SMILES |
C(P)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
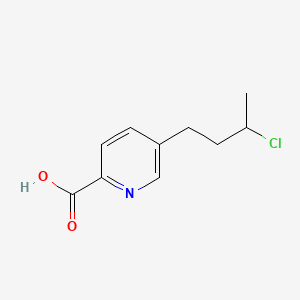
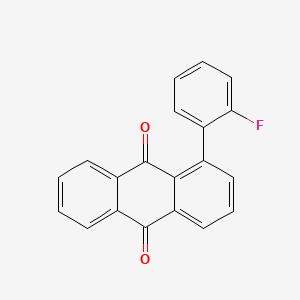

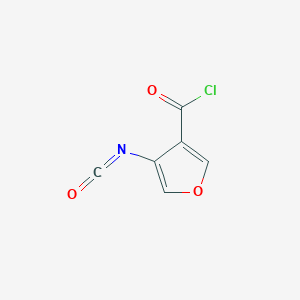
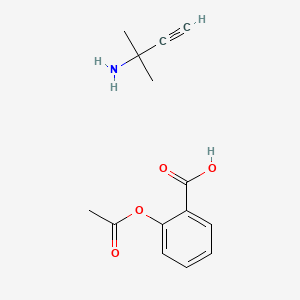
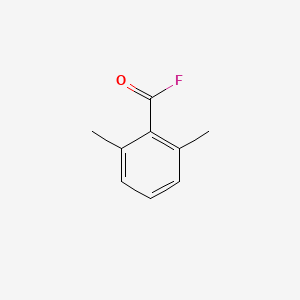
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

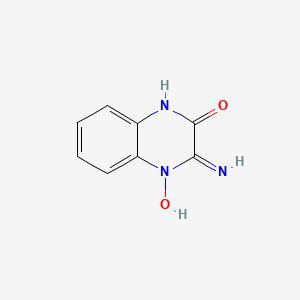
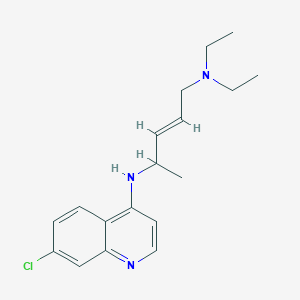
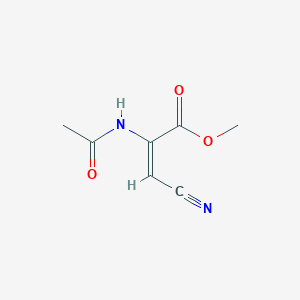
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
